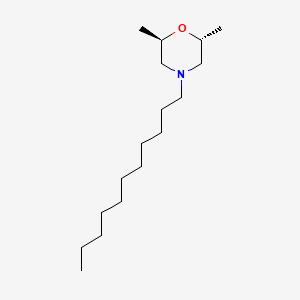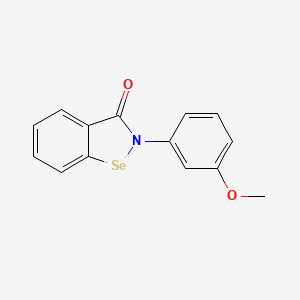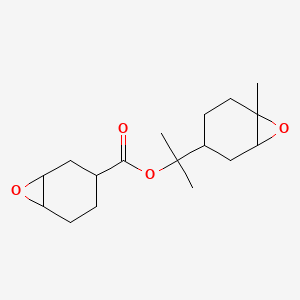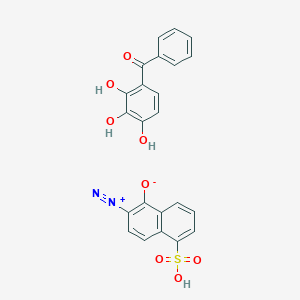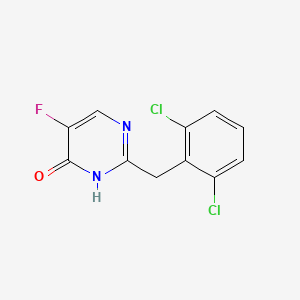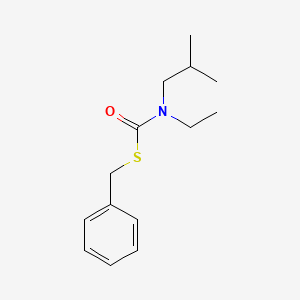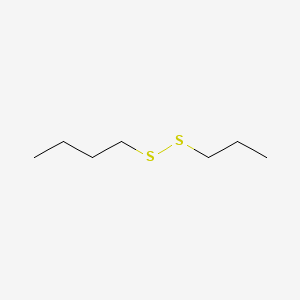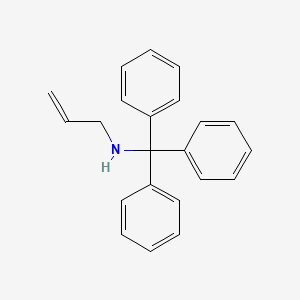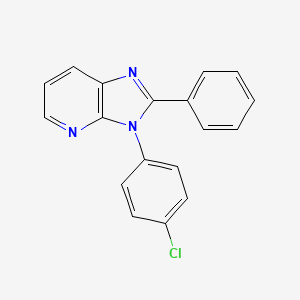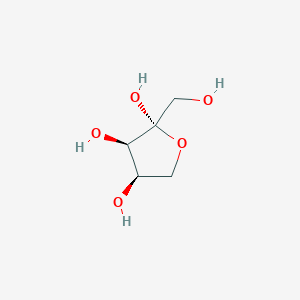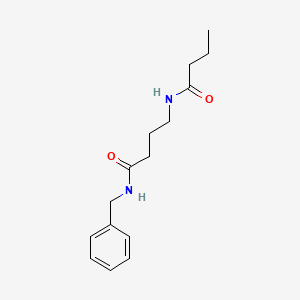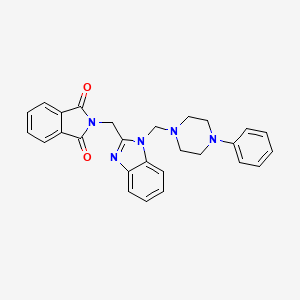
1H-Isoindole-1,3(2H)-dione, 2-((1-((4-phenyl-1-piperazinyl)methyl)-1H-benzimidazol-2-yl)methyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Isoindole-1,3(2H)-dione, 2-((1-((4-phenyl-1-piperazinyl)methyl)-1H-benzimidazol-2-yl)methyl)- is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Isoindole-1,3(2H)-dione, 2-((1-((4-phenyl-1-piperazinyl)methyl)-1H-benzimidazol-2-yl)methyl)- typically involves multi-step organic reactions. The process begins with the preparation of the benzimidazole core, followed by the introduction of the piperazine and phenyl groups. The final step involves the formation of the isoindole-dione structure through cyclization reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-efficiency catalysts, advanced purification techniques, and stringent reaction control to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
1H-Isoindole-1,3(2H)-dione, 2-((1-((4-phenyl-1-piperazinyl)methyl)-1H-benzimidazol-2-yl)methyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or dimethyl sulfoxide, and appropriate catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.
Scientific Research Applications
1H-Isoindole-1,3(2H)-dione, 2-((1-((4-phenyl-1-piperazinyl)methyl)-1H-benzimidazol-2-yl)methyl)- has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.
Biology: It is studied for its potential biological activity, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 1H-Isoindole-1,3(2H)-dione, 2-((1-((4-phenyl-1-piperazinyl)methyl)-1H-benzimidazol-2-yl)methyl)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. This interaction is often mediated by the compound’s functional groups, which can form hydrogen bonds, hydrophobic interactions, or covalent bonds with the target molecules.
Comparison with Similar Compounds
Similar Compounds
1H-Isoindole-1,3(2H)-dione derivatives: These compounds share the isoindole-dione core but differ in their substituents, leading to variations in their chemical and biological properties.
Benzimidazole derivatives: Compounds with the benzimidazole core exhibit a range of biological activities and are used in various therapeutic applications.
Piperazine derivatives: These compounds are known for their pharmacological properties and are used in the development of drugs for various medical conditions.
Uniqueness
1H-Isoindole-1,3(2H)-dione, 2-((1-((4-phenyl-1-piperazinyl)methyl)-1H-benzimidazol-2-yl)methyl)- is unique due to its combination of the isoindole-dione, benzimidazole, and piperazine moieties. This structural complexity provides a versatile platform for chemical modifications, enabling the exploration of diverse applications in research and industry.
Properties
CAS No. |
115398-77-1 |
|---|---|
Molecular Formula |
C27H25N5O2 |
Molecular Weight |
451.5 g/mol |
IUPAC Name |
2-[[1-[(4-phenylpiperazin-1-yl)methyl]benzimidazol-2-yl]methyl]isoindole-1,3-dione |
InChI |
InChI=1S/C27H25N5O2/c33-26-21-10-4-5-11-22(21)27(34)31(26)18-25-28-23-12-6-7-13-24(23)32(25)19-29-14-16-30(17-15-29)20-8-2-1-3-9-20/h1-13H,14-19H2 |
InChI Key |
GWGZHGYOVPYUCK-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CN2C3=CC=CC=C3N=C2CN4C(=O)C5=CC=CC=C5C4=O)C6=CC=CC=C6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


